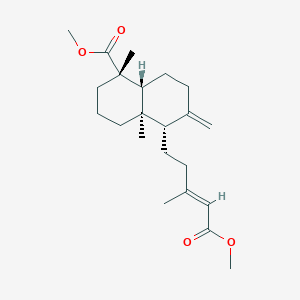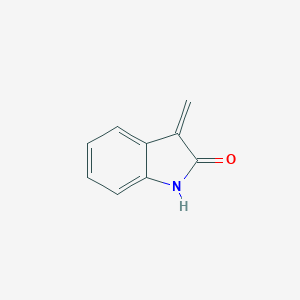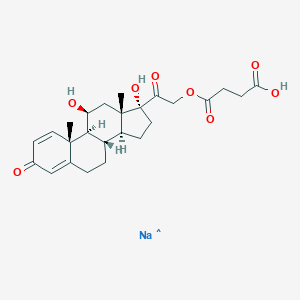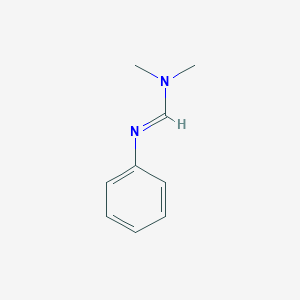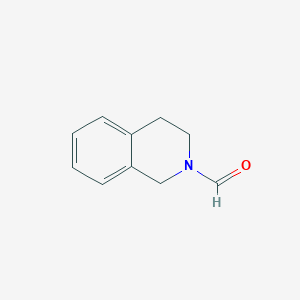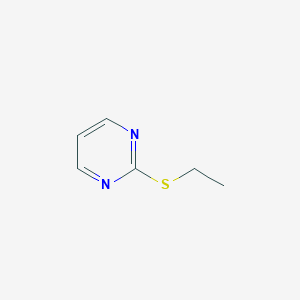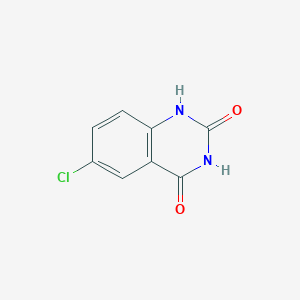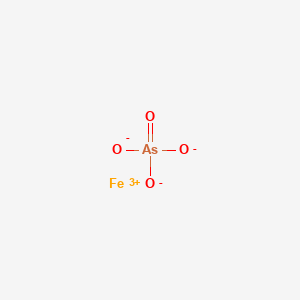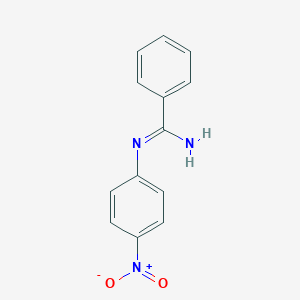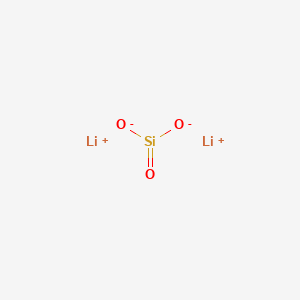
Lithium silicate
Übersicht
Beschreibung
Lithium silicate refers to a family of inorganic compounds, the most common members are lithium orthosilicate (Li4SiO4) and lithium metasilicate (Li2SiO3). Lithium orthosilicate is used as a carbon dioxide scrubber and lithium metasilicate is used in calibrating thermocouples . Lithium silicates are ceramic materials known for their high CO2 adsorption capacity and excellent cyclic stability at high temperatures .
Synthesis Analysis
Lithium silicates can be synthesized from organosilicone precursors for CO2 adsorption. Different types of organosilicone precursors such as methyltrimethoxysilane, triethoxyphenylsilane, polyoligomericsilsesquioxane, and polydimethylsiloxane can be used as the silica precursor for the synthesis of lithium silicates . Another method involves a non-stoichiometric hydrothermal reaction using Li2CO3 and H2SiO3 as raw materials .Molecular Structure Analysis
Lithium silicates were characterized for their structure and morphological features using X-ray diffraction, Fourier transform infrared spectroscopy, scanning electron micrography, energy-dispersive X-ray spectrometry, particle size, and surface area analyzers . The microstructure of lithium silicate was clarified through the thorough analysis of short-range order (SRO) and intermediate range order (IRO) .Chemical Reactions Analysis
The CO2 adsorption/desorption studies using thermogravimetry showed that lithium silicates synthesized from the silica precursor, methyltrimethoxysilane, retained a cyclic adsorption capacity of 31% for 10 cycles . The dissolution of lithium silicate minerals by bacteria is a combination of bacterial adsorption, organic acid corrosion, and complexation of small molecular organic acids and macromolecular polymers with metal ions .Physical And Chemical Properties Analysis
Lithium silicates are high ratio, low viscosity solutions. Compared to potassium- and sodium silicates, lithium silicates are less soluble when dried .Wissenschaftliche Forschungsanwendungen
Electrolyte Material in Batteries
Lithium metasilicate has been studied for its potential use as an electrolyte material in lithium-based batteries due to its unique lattice symmetry and electronic properties .
CO2 Capture
It is also being explored for its capability to capture CO2, which could have significant implications for environmental management and climate change mitigation efforts .
Cathode Material for Lithium Batteries
Another application is its use as a cathode material in lithium batteries, which is an area of ongoing research and development .
Fast Ion Conductors
Lithium silicates, including lithium metasilicate, are considered fast ion conductors, which are critical components in solid-state batteries and other energy devices .
Optical Waveguides
Due to their optical properties, lithium silicates are being investigated for use in optical waveguides, which are essential for photonic devices and communication technologies .
Tritium Breeding Materials
They have potential applications as tritium breeding materials in nuclear fusion reactors, which is a key area of research for sustainable energy production .
Wirkmechanismus
Target of Action
Lithium metasilicate, also known as lithium silicate, is a compound that has been studied for its potential applications in various fields . .
Mode of Action
It is believed to inhibit enzymes that have magnesium as a co-factor . One such enzyme, the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B), inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF). Thus, lithium would be expected to enhance the activity of BDNF .
Biochemical Pathways
Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, have been studied . Lithium is known to decrease presynaptic dopamine activity and inactivate postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has an extremely narrow therapeutic window, which means that the concentrations required for therapeutic effects are close to concentrations that can cause toxicity .
Result of Action
It is known that lithium has neuroprotective effects . It is also believed to have anti-suicidal properties .
Action Environment
The action, efficacy, and stability of lithium metasilicate can be influenced by various environmental factors. For instance, the Li/Si molar ratio has a major effect on the size, morphology, and optical properties of lithium metasilicate nanomaterials . Furthermore, lithium metasilicate exhibits unique lattice symmetry (an orthorhombic crystal), valence and conduction bands, charge density distribution, and van Hove singularities .
Safety and Hazards
Zukünftige Richtungen
Lithium silicates have been utilized in the design of advanced silicon and lithium metal anodes, showing significant promise in the past few years . Lithium silicates formed in situ during the formation cycle of silicon monoxide anode not only manage anode swelling but also avoid undesired interfacial interactions, contributing to the successful commercialization of silicon monoxide anode materials .
Eigenschaften
IUPAC Name |
dilithium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHGORSDKKUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Si](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SiO3, Li2O3Si | |
| Record name | lithium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_metasilicate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904264 | |
| Record name | Lithium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Silicic acid, lithium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium silicate | |
CAS RN |
10102-24-6, 12627-14-4, 63985-45-5 | |
| Record name | Lithium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063985455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, lithium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, lithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dilithium metasilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QDO50LGBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
- Q: How can spectroscopic techniques be used to study the structure of lithium silicate?
- A: Raman spectroscopy has been instrumental in understanding the structure of lithium silicate glasses and melts at high temperatures []. This technique reveals information about the structural units present, including those with bridging and non-bridging oxygen atoms, providing valuable insights into the melt's behavior and properties.
- A: Adding lithium silicate to LiNi0.8Co0.1Mn0.1O2 cathode materials improves their cycle performance and rate capability [, ]. Lithium silicate, while not incorporated into the crystal lattice, localizes at grain boundaries and pores, strengthening the material and inhibiting crack formation, leading to improved battery longevity.
- A: While promising, lithium silicates face challenges like moderate capture kinetics and limited stability over multiple cycles. To overcome these, researchers have explored synthesizing lithium silicate nanosheets (LSNs), which offer a high surface area for CO2 adsorption, enhancing both capture capacity and kinetics []. The nanosheet morphology also mitigates the formation of a thick carbonate shell during cycling, improving stability.
A: Lithium silicates, specifically lithium orthosilicate (Li4SiO4), are promising materials for high-temperature CO2 capture due to their high theoretical capacity (8 mmol g-1) [, , , , , , ]. They react with CO2 at high temperatures (around 700°C), forming lithium carbonate and a secondary lithium silicate phase. The process can be reversed at even higher temperatures (around 850°C), releasing the captured CO2 and regenerating the sorbent. This reversible reaction makes lithium silicates suitable for continuous CO2 capture systems using thermal swing processes.
- Q: How is density functional theory (DFT) being used to understand lithium silicates?
- A: DFT calculations have provided valuable insights into the electronic structures and mechanical properties of lithium silicates like Li₂SiO₃ and Li4SiO4 []. These calculations help predict band gaps, electron distributions, and bonding characteristics, aiding in the design and optimization of these materials for applications like tritium breeding materials in fusion reactors.
- Q: What can molecular dynamics (MD) simulations tell us about lithium silicate liquids?
- A: MD simulations have been employed to investigate the behavior of lithium silicate liquids under compression []. These simulations shed light on the microstructure, revealing a transition from low to high coordination of atoms with increasing pressure. Additionally, the simulations provide information on the dynamics of these liquids, including diffusion coefficients, offering a deeper understanding of their properties under extreme conditions.
- A: Researchers are exploring incorporating other elements, like germanium, into lithium silicate composites to improve CO2 capture kinetics at lower temperatures []. These composites have shown promising results in enhancing the absorption rate and capacity, expanding the potential applications of lithium silicate-based sorbents.
- A: Preliminary studies have demonstrated the possibility of synthesizing lithium metasilicate from waste container glass through hydrothermal reactions with lithium hydroxide solutions []. This approach holds potential for recycling waste glass while producing valuable materials, contributing to a circular economy and resource conservation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



